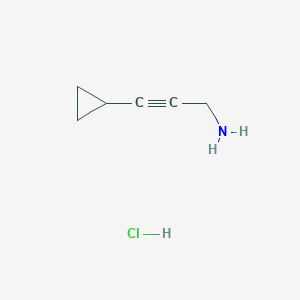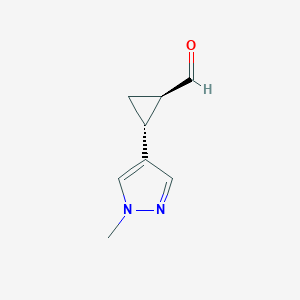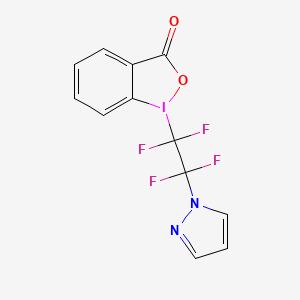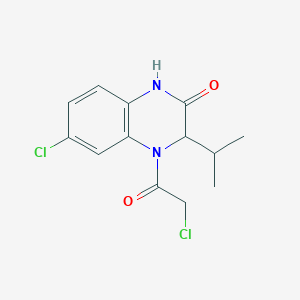
3-Cyclopropylprop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylprop-2-yn-1-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₀ClN and a molecular weight of 131.6 g/mol . It is a hydrochloride salt form of 3-cyclopropylprop-2-yn-1-amine, which is characterized by the presence of a cyclopropyl group attached to a prop-2-yn-1-amine moiety. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylprop-2-yn-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid reagent.
Alkyne Formation: The prop-2-yn-1-amine moiety can be synthesized by reacting an appropriate alkyne precursor with an amine under suitable conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclopropylprop-2-yn-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl halides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Alkenes, alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-Cyclopropylprop-2-yn-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and alkyne groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or activators of biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-cyclopropylprop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, affecting its conformation and activity. The alkyne moiety can participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or activation of its function. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in biological and chemical assays .
Comparison with Similar Compounds
3-Cyclopropylprop-2-yn-1-amine: The free amine form without the hydrochloride salt.
Cyclopropylamine: A simpler compound with only the cyclopropyl and amine groups.
Propargylamine: Contains the prop-2-yn-1-amine moiety without the cyclopropyl group.
Uniqueness: 3-Cyclopropylprop-2-yn-1-amine hydrochloride is unique due to the combination of the cyclopropyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free amine counterpart .
Properties
IUPAC Name |
3-cyclopropylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c7-5-1-2-6-3-4-6;/h6H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYZANFHNAPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610970-44-9 |
Source


|
| Record name | 3-cyclopropylprop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)



![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
![2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B2894934.png)
![2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol](/img/structure/B2894936.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)


methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2894946.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)
